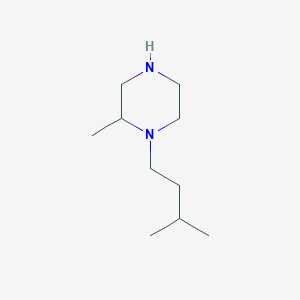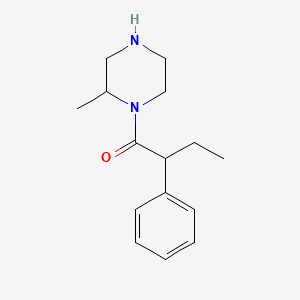
1-(3-Chlorobenzoyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Chlorobenzoyl)-2-methylpiperazine” is a chemical compound. Its linear formula is C11H14Cl2N2O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There are studies that have synthesized similar compounds for various purposes. For instance, a series of novel 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives were synthesized and evaluated as antileishmanial compounds . Another study synthesized a Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex .Molecular Structure Analysis
The molecular structure of “this compound” can be derived from its linear formula C11H14Cl2N2O . More detailed structural information might be available in databases like ChemSpider or the NIST Chemistry WebBook .Scientific Research Applications
1-(3-Chlorobenzoyl)-2-methylpiperazine has been used as a reagent in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including drugs, and in the synthesis of polymers materials. It has also been used in biochemistry and molecular biology research, as well as in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like n-myristoyltransferase (nmt) in certain organisms . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
It’s suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Advantages and Limitations for Lab Experiments
1-(3-Chlorobenzoyl)-2-methylpiperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. It also has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that this compound is a synthetic compound, and its effects on humans are not fully understood.
Future Directions
1-(3-Chlorobenzoyl)-2-methylpiperazine has potential for use in a variety of scientific research applications. Further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential mechanism of action. Additionally, further research is needed to determine the potential applications of this compound in the treatment of human diseases. Finally, further research is needed to determine the safety and efficacy of this compound as a drug.
Synthesis Methods
1-(3-Chlorobenzoyl)-2-methylpiperazine can be synthesized in a two-step process. First, 3-chlorobenzene is reacted with 2-methylpiperazine in a nucleophilic substitution reaction to form this compound. The second step involves the reaction of the this compound with a base such as sodium hydroxide to form the sodium salt of this compound.
Safety and Hazards
properties
IUPAC Name |
(3-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCDBDANTWPPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

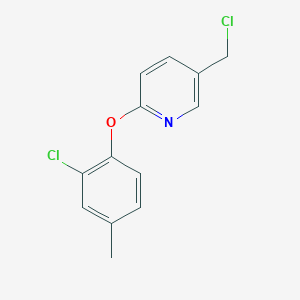
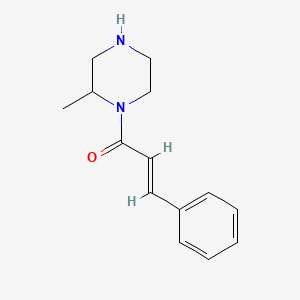
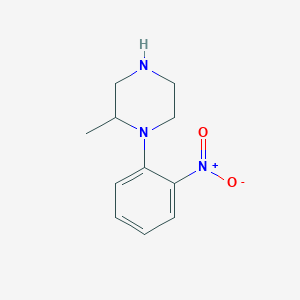
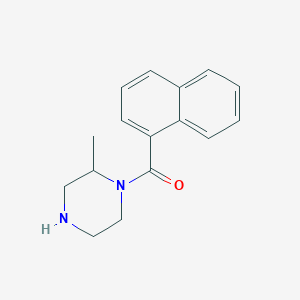


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
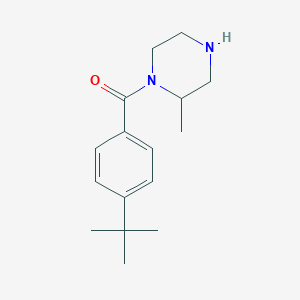


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)

